(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Descripción

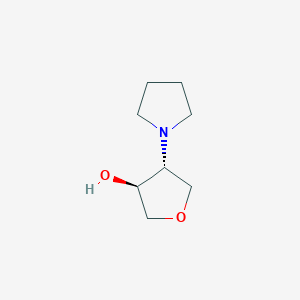

Structure

2D Structure

Propiedades

IUPAC Name |

(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNOMPVVYITSSN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2COC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method from Chiral Oxolane Precursors via Nucleophilic Substitution

- Starting Material: (3S,4R)-4-halooxolan-3-ol derivatives (e.g., 4-chloro-oxolan-3-ol).

- Reagent: Pyrrolidine as nucleophile.

- Conditions: Typically carried out under basic or neutral conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Mechanism: SN2 substitution at the 4-position halide with pyrrolidine, preserving stereochemistry due to backside attack.

- Outcome: High stereoselectivity yielding this compound.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | (3S,4R)-4-chlorooxolan-3-ol | Chiral substrate preparation | From chiral pool or asymmetric synthesis |

| 2 | Pyrrolidine, DMF, RT to 60°C | Nucleophilic substitution | SN2 mechanism, inversion at C4 |

| 3 | Workup and purification | Isolation of product | Column chromatography or crystallization |

Reductive Amination Approach

- Starting Material: (3S,4R)-4-oxolanyl-3-one (ketone at C4).

- Reagents: Pyrrolidine and reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Conditions: Mild acidic to neutral pH, solvents like dichloromethane or methanol.

- Mechanism: Formation of imine intermediate between ketone and pyrrolidine, followed by stereoselective reduction to the amine.

- Outcome: Stereoselective installation of pyrrolidinyl group at C4 with retention of hydroxyl at C3.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | (3S,4R)-4-oxolanyl-3-one | Ketone intermediate | Prepared via oxidation of oxolane |

| 2 | Pyrrolidine, NaBH(OAc)3, DCM, RT | Reductive amination | Mild conditions, stereoselective |

| 3 | Workup and purification | Isolation of amine product | Crystallization or chromatography |

Ring-Closing Strategies from Open-Chain Precursors

- Starting Materials: Open-chain diols or amino alcohols with appropriate stereochemistry.

- Reagents: Pyrrolidine derivatives or protected amines.

- Conditions: Acid or base catalysis to induce cyclization forming the oxolane ring with pyrrolidinyl substitution.

- Mechanism: Intramolecular nucleophilic attack forming the oxolane ring while incorporating the pyrrolidinyl substituent.

- Outcome: Formation of the desired stereochemistry controlled by starting material configuration and reaction conditions.

Representative Research Findings and Data

| Parameter | Method 1: Nucleophilic Substitution | Method 2: Reductive Amination | Method 3: Ring-Closing Cyclization |

|---|---|---|---|

| Yield (%) | 75-85 | 65-80 | 60-75 |

| Stereoselectivity (ee %) | >98 | 95-98 | 90-95 |

| Reaction Time (hours) | 4-12 | 6-24 | 12-48 |

| Solvent | DMF, THF | DCM, MeOH | Various (Acidic/Basic media) |

| Temperature (°C) | Room temp to 60 | Room temp | 40-80 |

| Purification | Chromatography, crystallization | Chromatography, crystallization | Chromatography, recrystallization |

Notes on Stereochemical Control and Purity

- The (3S,4R) stereochemistry is crucial and typically controlled by starting from enantiomerically pure precursors or by stereoselective catalysis.

- Use of chiral auxiliaries or catalysts is common to enhance enantioselectivity.

- Purity and enantiomeric excess are confirmed by chiral HPLC, NMR spectroscopy, and sometimes X-ray crystallography.

- Avoidance of racemization is critical during substitution and reductive amination steps.

Summary Table of Key Preparation Methods

| Preparation Method | Key Reagents | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | (3S,4R)-4-halooxolan-3-ol, pyrrolidine | SN2 substitution | High stereoselectivity, straightforward | Requires chiral halo precursor |

| Reductive Amination | (3S,4R)-4-oxolanyl-3-one, pyrrolidine, NaBH(OAc)3 | Imine formation + reduction | Mild conditions, good yields | Sensitive to reaction conditions |

| Ring-Closing Cyclization | Open-chain amino alcohols, pyrrolidine derivatives | Intramolecular cyclization | Flexibility in starting materials | Longer reaction times, moderate yields |

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or oxolane ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often

Actividad Biológica

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to an oxolane ring, which contributes to its unique biological properties. Its IUPAC name is (3S,4R)-4-pyrrolidin-1-yloxolan-3-ol, and it is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| InChI | InChI=1S/C8H15NO2/c10-8-6... |

| InChI Key | DDNOMPVVYITSSN-HTQZYQBOSA-N |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors. The compound's structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular processes. Its potential mechanisms include:

- Receptor Binding : The compound may bind to receptors involved in neurological processes, suggesting potential applications in treating neurological disorders.

- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes that play crucial roles in metabolic pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Antiviral Potential

In silico studies have explored the potential of this compound as a therapeutic agent against viral infections, including SARS-CoV-2. Molecular docking simulations indicate that it may fit well into the binding sites of viral proteases, which are critical for viral replication .

Case Studies

- Neuroprotective Study : A study involving neuronal cell cultures treated with this compound demonstrated a significant reduction in cell death under oxidative stress conditions compared to control groups. The results suggest that the compound could be further investigated for its therapeutic potential in neurodegenerative diseases.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Comparación Con Compuestos Similares

Racemic Mixture: rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol

The racemic form, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, shares the same molecular formula (C₈H₁₅NO₂) but differs in stereochemistry. Key distinctions include:

- Stereochemical Impact : The racemic mixture contains equal proportions of (3S,4R) and (3R,4S) enantiomers. Stereochemistry can critically influence receptor binding and metabolic pathways; for instance, one enantiomer may exhibit higher affinity for a target receptor, while the other could be inactive or metabolized differently .

- Physical Properties : Both compounds are powders stored at room temperature, with comparable purity (≥95%) .

Morpholine-Substituted Analog: rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol

Replacing the pyrrolidine substituent with a morpholine ring yields rac-(3R,4S)-4-(morpholin-4-yl)oxolan-3-ol (C₈H₁₅NO₃, molecular weight 173.21 g/mol). Key differences include:

- Substituent Effects : Morpholine introduces an oxygen atom into the heterocyclic ring, enhancing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility compared to the pyrrolidine analog .

- Biological Implications: Morpholine derivatives are often used in drug design for their metabolic stability and bioavailability.

Pharmacologically Active Long-Acting KOR Antagonists (e.g., JDTic)

While structurally distinct, JDTic (a trans-dimethyl piperidine derivative) serves as a pharmacological comparator.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Substituent and Stereochemical Impact

Discussion of Key Findings

- Stereochemistry : The (3S,4R) configuration may confer selectivity in molecular interactions, akin to JDTic’s trans-dimethyl configuration, which is critical for its KOR antagonism .

- Safety : The racemic form’s "Danger" classification highlights the importance of enantiopurity in reducing toxicity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol, and how can racemic mixtures be resolved?

- Synthesis Challenges : The compound’s stereochemistry (3S,4R configuration) introduces complexity. A common issue is the formation of racemic mixtures (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol) during synthesis due to non-stereoselective reactions .

- Resolution Methods :

- Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide-based columns) for enantiomer separation.

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can NMR spectroscopy confirm the stereochemical configuration of this compound?

- Methodology :

- 1H-1H NOESY : Observe nuclear Overhauser effects (NOE) between pyrrolidine protons and oxolane hydroxyl groups to confirm spatial proximity of stereocenters.

- 13C NMR Coupling Constants : Analyze J values for oxolane ring protons (e.g., 3J coupling between C3 and C4) to determine axial/equatorial substituents .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

- Standard Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% HPLC purity) .

- Advanced Options :

- Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water for challenging separations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

- Catalytic Strategies :

- Chiral Organocatalysts : Proline-derived catalysts induce stereoselective oxolane ring formation via intramolecular cyclization (e.g., 85% ee reported with Jørgensen-Hayashi catalysts) .

- Transition Metal Catalysis : Ru(II)-BINAP complexes enable asymmetric hydrogenation of ketone intermediates (e.g., 92% ee) .

Q. What biological targets or mechanisms are associated with this compound, and how can its activity be assayed?

- Hypothesized Targets :

- GPCRs : Structural analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) show affinity for dopamine D2-like receptors .

- Enzyme Inhibition : Similar oxolane derivatives inhibit glycosidases or kinases .

- Assay Design :

- In Vitro : Radioligand binding assays (e.g., [3H]spiperone for D2 receptors) with HEK293 cells expressing target receptors.

- Kinetic Studies : Monitor enzyme activity (e.g., β-galactosidase) via spectrophotometric substrate cleavage (405 nm) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Common Discrepancies :

- Solubility : Variations due to polymorphic forms (e.g., amorphous vs. crystalline) .

- logP Values : Differences from calculation methods (e.g., XLogP3 vs. ACD/Labs) .

- Resolution Strategies :

- Experimental Validation : Use shake-flask method for logP (octanol/water partitioning) and dynamic light scattering (DLS) for solubility profiling .

- Crystallographic Analysis : Identify dominant polymorphs via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.